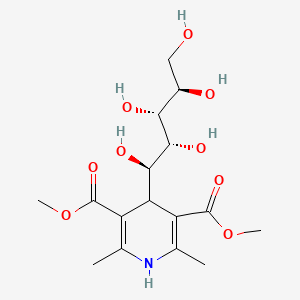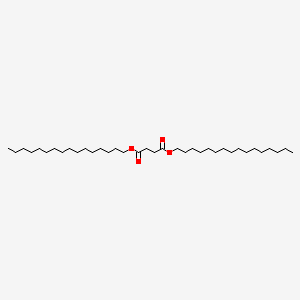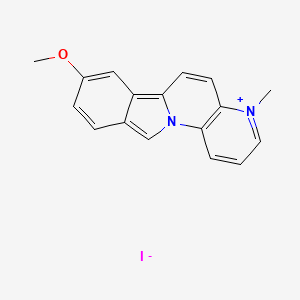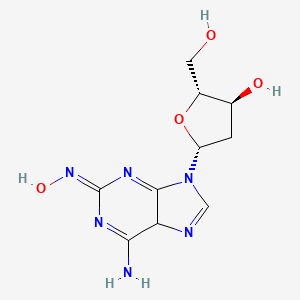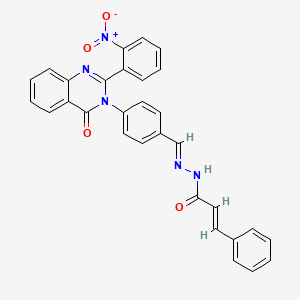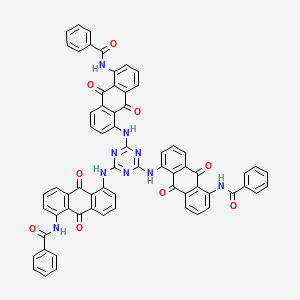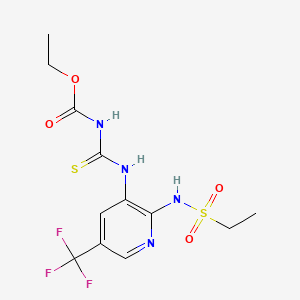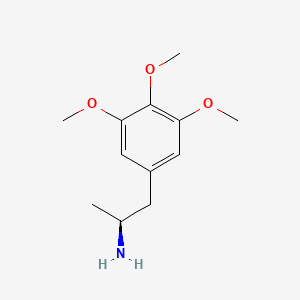
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl- is a complex organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl- involves several steps, typically starting with the preparation of the pyrrole ring. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring. The specific substituents, such as the cyclohexylphenyl and phenyl groups, are introduced through subsequent reactions, often involving Grignard reagents or organolithium compounds. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity.
Analyse Chemischer Reaktionen
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific substituents.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles such as halogens or nitro groups, often in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted pyrroles and pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: The compound’s stability and reactivity make it valuable in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl- can be compared with other similar compounds, such as:
1H-Pyrrole, 2-methyl-: This compound has a simpler structure with only a methyl group as a substituent, making it less complex and potentially less versatile in its applications.
Phenylboronic acid: While not a pyrrole, this compound also contains a phenyl group and is used in organic synthesis. Its reactivity and applications differ significantly from those of the pyrrole compound.
2-(4-Cyclohexylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrrole:
Eigenschaften
CAS-Nummer |
91306-75-1 |
|---|---|
Molekularformel |
C23H25N |
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
2-(4-cyclohexylphenyl)-5-methyl-1-phenylpyrrole |
InChI |
InChI=1S/C23H25N/c1-18-12-17-23(24(18)22-10-6-3-7-11-22)21-15-13-20(14-16-21)19-8-4-2-5-9-19/h3,6-7,10-17,19H,2,4-5,8-9H2,1H3 |
InChI-Schlüssel |
SQUOPUNBVWHMIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12711320.png)

![N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide](/img/structure/B12711333.png)

